6-Chlorothiazolo[4,5-c]pyridin-2-amine
Overview
Description
“6-Chlorothiazolo[4,5-c]pyridin-2-amine” is a chemical compound with the molecular formula C6H4ClN3S . It has a molecular weight of 185.63 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazolo ring fused with a pyridine ring, with a chlorine atom attached to the 6-position of the thiazolo ring .Physical and Chemical Properties Analysis
“this compound” is a powder that should be stored in a dark place, in an inert atmosphere, at 2-8°C . Its InChI code is 1S/C6H4ClN3S/c7-5-1-4-3 (2-9-5)10-6 (8)11-4/h1-2H, (H2,8,10) .Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed single-step synthesis methods for thiazolo[5,4-b]pyridines and thiazolo[4,5-c]pyridine derivatives from chloronitropyridines and thioamides or thioureas. These methods have been used to prepare derivatives with various substituents, indicating the versatility of 6-Chlorothiazolo[4,5-c]pyridin-2-amine in the synthesis of complex heterocyclic compounds (Sahasrabudhe et al., 2009).
Biological Activity Evaluation
A study on the synthesis, characterisation, and in vitro antibacterial evaluation of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, starting from a reaction involving 4,5-dihydrothiazol-2-amine, highlighted the potential antibacterial applications of derivatives of this compound. Some derivatives demonstrated significant potential as antibacterial agents (Etemadi et al., 2016).
Anticancer and Antimicrobial Applications
Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, prepared from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, were screened for anticancer activity against several cancer cell lines. Some compounds showed promising bioactivity, highlighting the potential of this compound derivatives as anticancer agents (Chavva et al., 2013).
Development of Synthetic Methodologies
The compound has also played a crucial role in the development of new synthetic methodologies for constructing heterocyclic systems. For instance, its derivatives have been used as intermediates for the synthesis of bivalent thiazolopyrimidines, showcasing its utility in organic synthesis (Liu et al., 2005).
Mechanism of Action
Safety and Hazards
The safety information for “6-Chlorothiazolo[4,5-c]pyridin-2-amine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .
Properties
IUPAC Name |
6-chloro-[1,3]thiazolo[4,5-c]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c7-5-1-4-3(2-9-5)10-6(8)11-4/h1-2H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNORXZSXNZHQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1244058-73-8 | |
Record name | 6-chloro-[1,3]thiazolo[4,5-c]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.